2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
This compound is a pyridine derivative with a trifluoromethyl group at position 4, a phenyl group at position 6, and a sulfur-containing side chain at position 2. The side chain consists of a sulfanyl group linked to a 2-oxoethyl moiety bearing a 3,5-dimethylpyrazole ring. Though direct crystallographic data for this compound is unavailable, its structural complexity suggests utility in agrochemical or pharmaceutical contexts, akin to related pyrazole-carbonitrile derivatives .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-8-13(2)27(26-12)18(28)11-29-19-15(10-24)16(20(21,22)23)9-17(25-19)14-6-4-3-5-7-14/h3-9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRBJXAEYTVFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a building block.
- Sulfanyl Group Introduction : The incorporation of a sulfanyl group at the appropriate position to enhance biological activity.
- Pyridine Derivative Formation : The final assembly often involves the introduction of a trifluoromethyl group and a carbonitrile moiety to increase lipophilicity and bioactivity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Target Organism | Activity |
|---|---|---|
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | E. coli | Moderate |
| 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl} | S. aureus | High |
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to our target compound have been tested against human liver carcinoma (HepG2) and breast cancer (MCF7) cells. The observed IC50 values suggest promising anticancer potential.
The anticancer mechanism is often attributed to the induction of apoptosis and cell cycle arrest, mediated through pathways involving Bcl-2 family proteins.
Anti-inflammatory Activity
Compounds with similar pyrazole frameworks have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are typically measured using assays that quantify pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antibacterial Activity : A study published in 2020 evaluated a series of pyrazole derivatives for their antibacterial properties using the agar disc diffusion method. Compounds similar to our target showed significant inhibition against S. aureus and E. coli, suggesting potential for development as antibacterial agents .
- Anticancer Screening : In another investigation, a library of pyrazole derivatives was screened against multicellular spheroids to assess their anticancer efficacy. The results indicated that several compounds exhibited potent cytotoxicity comparable to standard chemotherapeutics .
Scientific Research Applications
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions, often starting from commercially available precursors. For instance, a common synthetic route includes the formation of a pyrazole derivative followed by functionalization to introduce the trifluoromethyl and carbonitrile groups. Characterization is primarily conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For example, docking studies suggest that it may inhibit specific enzymes involved in cancer progression, such as topoisomerases or kinases, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies indicated potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. This suggests that derivatives of this compound could be optimized for treating inflammatory diseases .
Organic Electronics
Due to its unique electronic properties conferred by the trifluoromethyl group and the aromatic system, this compound is being explored for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to form stable thin films makes it suitable for integration into electronic devices .
Study on Anticancer Activity
A recent study published in Molecules assessed the anticancer activity of various derivatives of this compound against human breast cancer cells (MCF-7). The results indicated that specific modifications to the structure enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .
Evaluation of Anti-inflammatory Effects
Another investigation focused on evaluating the anti-inflammatory potential using animal models of arthritis. The results demonstrated a marked reduction in inflammatory markers when treated with this compound compared to control groups, indicating promising therapeutic potential in inflammatory diseases .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against MCF-7 cells |
| Anti-inflammatory | Reduced inflammatory markers in animal models | |
| Material Science | Organic Electronics | Suitable for use in OLEDs and photovoltaic devices |
Comparison with Similar Compounds
Structural Features
The compound’s key structural motifs are compared to analogs in Table 1.
Table 1: Structural Comparison
Key Observations :
- The target compound’s pyridine core distinguishes it from pyrazole-based agrochemicals like fipronil .
- Unlike triazole-pyrazole hybrids , the target compound lacks a triazole ring but shares the carbonitrile group, which is critical for bioactivity in pesticides .
- The trifluoromethyl group is a common feature in agrochemicals due to its electron-withdrawing and lipophilic properties .
Physicochemical and Spectral Properties
Table 2: Physicochemical Comparison
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile?
- Methodological Answer : A multi-step synthesis can be designed using:
- Step 1 : Condensation of 3,5-dimethylpyrazole with chloroacetyl chloride to form the 2-oxoethyl intermediate.
- Step 2 : Thioether linkage formation via nucleophilic substitution with a mercaptopyridine derivative.
- Step 3 : Introduction of the trifluoromethyl group via halogen exchange or direct fluorination under controlled conditions.
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ for efficient coupling. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., pyrazole methyl groups, trifluoromethyl resonance).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities (e.g., sulfanyl linkage conformation) using SHELX for refinement .
- Elemental Analysis : Verify stoichiometry of C, H, N, and S .
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data.
- Software Tools : Use Mercury or PLATON to visualize and quantify intermolecular interactions (e.g., C–H···N or π-π stacking) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., thermal parameters vs. bond lengths) be resolved during refinement?
- Methodological Answer :
- SHELXL Refinement : Adjust weighting schemes and restraints for anisotropic displacement parameters. Validate using R-factors and goodness-of-fit metrics.
- Twinned Data Handling : For overlapping reflections, apply TWIN/BASF commands in SHELX to deconvolute contributions .
- Cross-Validation : Compare with DFT-optimized geometries to identify outliers .
Q. What strategies optimize reaction conditions for synthesizing analogs with modified pyrazole or pyridine moieties?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, DMF/POCl₃ systems yield higher aldehyde intermediates in pyrazole derivatization .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps.
- High-Throughput Screening : Automate parallel reactions to rapidly assess substituent effects on yield .
Q. How can hydrogen bonding networks be engineered to enhance thermal stability or solubility?
- Methodological Answer :
- Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids or amides) during crystallization.
- Supramolecular Synthons : Leverage Etter’s rules to predict dimer or chain formations. For instance, pyridyl N-atoms may act as acceptors for –OH or –NH groups .
Q. What computational approaches predict biological activity or reactivity of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
